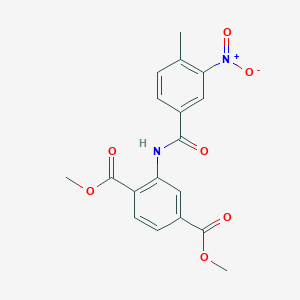
ethyl (2E)-5-phenyl-2-(1,1,1-trifluoro-3-methoxy-3-oxopropan-2-ylidene)-1,3-oxathiole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL (2E)-5-PHENYL-2-(1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YLIDENE)-2H-1,3-OXATHIOLE-4-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxathioles, which are characterized by a five-membered ring containing both oxygen and sulfur atoms. The presence of trifluoromethyl and methoxy groups further enhances its chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
The synthesis of ETHYL (2E)-5-PHENYL-2-(1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YLIDENE)-2H-1,3-OXATHIOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with thioglycolic acid derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxathiole ring. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
ETHYL (2E)-5-PHENYL-2-(1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YLIDENE)-2H-1,3-OXATHIOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace the fluorine atoms.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
ETHYL (2E)-5-PHENYL-2-(1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YLIDENE)-2H-1,3-OXATHIOLE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated compounds.
Mécanisme D'action
The mechanism of action of ETHYL (2E)-5-PHENYL-2-(1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YLIDENE)-2H-1,3-OXATHIOLE-4-CARBOXYLATE involves its interaction with molecular targets through various pathways. The trifluoromethyl and methoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, its ability to undergo redox reactions may contribute to its biological effects by altering cellular redox states.
Comparaison Avec Des Composés Similaires
ETHYL (2E)-5-PHENYL-2-(1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YLIDENE)-2H-1,3-OXATHIOLE-4-CARBOXYLATE can be compared with other oxathiole derivatives and fluorinated compounds:
Similar Compounds: Examples include ethyl 5-methyl-2-(1,1,1-trifluoro-3-methoxy-3-oxopropan-2-ylidene)-1,3-oxathiole-4-carboxylate and other trifluoromethyl-substituted oxathioles.
Uniqueness: The presence of both trifluoromethyl and methoxy groups in the same molecule is relatively rare, providing unique chemical and physical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C16H13F3O5S |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
ethyl (2E)-5-phenyl-2-(1,1,1-trifluoro-3-methoxy-3-oxopropan-2-ylidene)-1,3-oxathiole-4-carboxylate |
InChI |
InChI=1S/C16H13F3O5S/c1-3-23-14(21)12-11(9-7-5-4-6-8-9)24-15(25-12)10(13(20)22-2)16(17,18)19/h4-8H,3H2,1-2H3/b15-10+ |
Clé InChI |
SOIAWOQSOUAHMP-XNTDXEJSSA-N |
SMILES isomérique |
CCOC(=O)C1=C(O/C(=C(/C(=O)OC)\C(F)(F)F)/S1)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1=C(OC(=C(C(=O)OC)C(F)(F)F)S1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorophenyl)-N'-[(2-hydroxy-3-methylphenyl)carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11640419.png)
![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)
![N-(4-hydroxyphenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11640434.png)

![5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B11640439.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640450.png)

![1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11640460.png)
![2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate](/img/structure/B11640466.png)
![4-(3-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11640467.png)
![(4Z)-4-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11640474.png)
![2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640483.png)
![Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)
![(6Z)-2-butyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640504.png)
